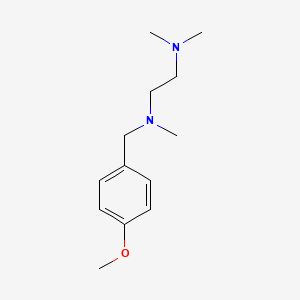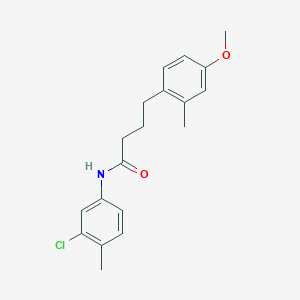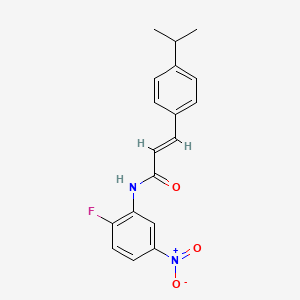
N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide, also known as FIN compound, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This compound has shown promising results in inhibiting the activity of several enzymes, including protein kinases, which are involved in various cellular processes.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound involves the inhibition of protein kinases, which are enzymes that phosphorylate proteins and play a crucial role in various cellular processes. By inhibiting the activity of protein kinases, N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound can disrupt the signaling pathways that are involved in cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound can induce apoptosis, which is a process of programmed cell death, in cancer cells. Additionally, N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes. N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound is that it is a small molecule inhibitor, which makes it easier to synthesize and study compared to larger molecules. Additionally, N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound has shown promising results in inhibiting the activity of several enzymes, which makes it a potential candidate for drug development. However, one of the limitations of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound is that it may not be specific to a single protein kinase, which can lead to off-target effects.
Future Directions
There are several future directions for the study of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound. One potential direction is to investigate the efficacy of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound in combination with other drugs for the treatment of cancer and other diseases. Another potential direction is to develop more specific inhibitors of protein kinases that are involved in specific cellular processes. Additionally, further studies are needed to investigate the safety and efficacy of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound in animal models and clinical trials.
Synthesis Methods
The synthesis of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-fluoro-5-nitroaniline with 4-isopropylbenzaldehyde in the presence of acetic anhydride and sulfuric acid to form the intermediate compound. The intermediate compound is then treated with acryloyl chloride to form the final product, N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound.
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound inhibits the activity of protein kinases, which are involved in various cellular processes, including cell growth, proliferation, and differentiation.
properties
IUPAC Name |
(E)-N-(2-fluoro-5-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)20-17-11-15(21(23)24)8-9-16(17)19/h3-12H,1-2H3,(H,20,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCMVIYDHNVBO-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)
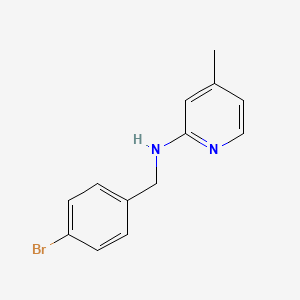
![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
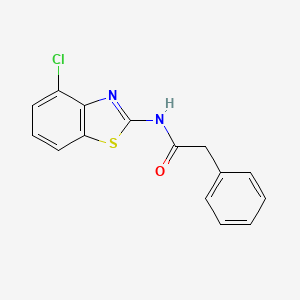
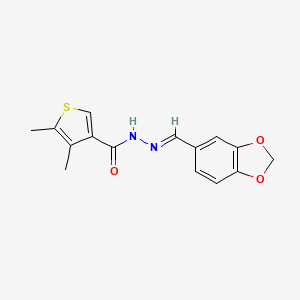

![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)


